molecular formula C7H14N2O B155130 N-methylpiperidine-4-carboxamide CAS No. 1903-69-1

N-methylpiperidine-4-carboxamide

Cat. No. B155130
CAS RN: 1903-69-1
M. Wt: 142.2 g/mol
InChI Key: QAJOLLVGOSCKGP-UHFFFAOYSA-N
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Description

“N-methylpiperidine-4-carboxamide” is a compound with the molecular formula C7H14N2O . It is also known by other names such as 4-Piperidinecarboxamide, N-methyl- Piperidine-4-carboxylic acid methylamide, and others . The compound has a molecular weight of 142.20 g/mol .


Molecular Structure Analysis

The compound has a 2D structure and a 3D conformer . The IUPAC name is N -methylpiperidine-4-carboxamide . The InChI code is InChI=1S/C7H14N2O/c1-8-7 (10)6-2-4-9-5-3-6/h6,9H,2-5H2,1H3, (H,8,10) . The Canonical SMILES is CNC (=O)C1CCNCC1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 142.20 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass is 142.110613074 g/mol . The Topological Polar Surface Area is 41.1 Ų . The Heavy Atom Count is 10 .

Scientific Research Applications

Antitumor Activity

N-methylpiperidine-4-carboxamide derivatives have been extensively studied for their antitumor properties. Notably, compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have demonstrated significant antitumor activity. They act by intercalating DNA, a process that involves inserting themselves between DNA bases, thereby disrupting critical cellular processes. This mechanism is thought to involve topoisomerases I and II, enzymes responsible for maintaining the structure of DNA during replication and transcription (Baguley et al., 1984). These compounds have shown efficacy against a range of tumors in vitro and in vivo, with some even achieving curative outcomes in animal models (Baguley et al., 1984).

DNA Binding and Interaction

The interaction of these compounds with DNA has been a focus of research, providing insights into their mechanism of action. Studies have shown that they bind to DNA by intercalation, and this binding is influenced by the structure of the 4-carboxamide side-chain, which affects the drug's ability to penetrate cell membranes (Pastwa et al., 1998). These interactions are crucial for their antitumor activity, with specific structural features enhancing their binding affinity and, consequently, their therapeutic efficacy.

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of these compounds is essential for optimizing their therapeutic use. Studies have shown that compounds like DACA undergo extensive metabolism in humans, with major biotransformation reactions involving N-oxidation of the tertiary amine side chain and acridone formation. These metabolic pathways are significant for determining the drug's bioavailability and efficacy in clinical settings (Schofield et al., 1999).

Blood-Brain Barrier Penetration

Another interesting aspect of these compounds is their ability to penetrate the blood-brain barrier, a property not commonly observed in antitumor agents. This characteristic could potentially make them suitable for treating brain tumors or metastases, which are often challenging to target due to the restrictive nature of the blood-brain barrier (Cornford et al., 2004).

Future Directions

Piperidine derivatives have been shown to have therapeutic potential against various types of cancers . More than 7000 piperidine-related papers were published during the last five years , indicating that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N-methylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-7(10)6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJOLLVGOSCKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375169
Record name N-methylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylpiperidine-4-carboxamide

CAS RN

1903-69-1
Record name N-methylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methylpiperidine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirring solution of BOC-isonipecotic acid (400 mg) in N,N-dimethylformamide (4 mL) was added 1,1′-carbonyldiimidazole (560 mg). The reaction mixture was stirred overnight and then methylamine hydrochloride (280 mg) and triethylamine (0.48 mL) were added. After 5 hours the reaction mixture was diluted with ethyl acetate, washed with water, dried (MgSO4) and the solvent removed in vacuo. Treatment with HCl yielded piperidine-4-carboxylic acid methylamide, which was isolated as the hydrochloride salt.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 20 g (0.147 mol) of N-methylisonicotinamide, 100 ml of ethanol, and 1.2 g of platinum oxide was hydrogenated in a Parr shaker at 60° and 60 psi for 8 hr. The catalyst was filtered off, and the filtrate was concentrated in vacuo. The residue was crystallized from ether to give 20.5 g of crude product, mp 115°-121°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methylpiperidine-4-carboxamide
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N-methylpiperidine-4-carboxamide
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N-methylpiperidine-4-carboxamide
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N-methylpiperidine-4-carboxamide
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N-methylpiperidine-4-carboxamide
Reactant of Route 6
N-methylpiperidine-4-carboxamide

Citations

For This Compound
32
Citations
S Watanuki, K Matsuura, Y Tomura, M Okada… - Bioorganic & medicinal …, 2011 - Elsevier
We synthesized and evaluated inhibitory activity against T-type Ca 2+ channels for a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives. Structure–…
Number of citations: 10 www.sciencedirect.com
J Shirai, H Sugiyama, S Morimoto, H Maezaki… - Bioorganic & medicinal …, 2012 - Elsevier
The synthesis and biological evaluation of a series of novel 3-phenylpiperidine-4-carboxamide derivatives are described. These compounds are generated by hybridization of the …
Number of citations: 1 www.sciencedirect.com
J Xiao, JJ Marugan, W Zheng, S Titus… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
… 1-(4-(4-Bromophenyl)thiazol-2-yl)-N-methylpiperidine-4-carboxamide (CID 46907665, 6a). The compound was prepared according to the general protocol B as a TFA salt: 1 H NMR (…
Number of citations: 1 www.ncbi.nlm.nih.gov
M de Candia, F Fiorella, G Lopopolo… - Journal of Medicinal …, 2013 - ACS Publications
The design and synthesis of a new class of nonpeptide direct thrombin inhibitors, built on the structure of 1-(pyridin-4-yl)piperidine-4-carboxamide, are described. Starting from a …
Number of citations: 32 pubs.acs.org
J Xiao, JJ Marugan, W Zheng, S Titus… - Journal of medicinal …, 2011 - ACS Publications
Spinal muscular atrophy (SMA) is an autosomal recessive disorder affecting the expression or function of survival motor neuron protein (SMN) due to the homozygous deletion or rare …
Number of citations: 62 pubs.acs.org
JA Sindac, SJ Barraza, CJ Dobry, J Xiang… - Journal of medicinal …, 2013 - ACS Publications
Neurotropic alphaviruses, which include western equine encephalitis virus (WEEV) and Fort Morgan virus, are mosquito-borne pathogens that infect the central nervous system causing …
Number of citations: 30 pubs.acs.org
KM Turra, KFM Pasqualoto… - … Journal of Quantum …, 2012 - Wiley Online Library
… The R 3 substituent ring is 1-methanesulfonylpiperazine, 1-(piperazin-1-yl)ethan-1-one, and N-methylpiperidine-4-carboxamide for compound 50, 51, and 54, respectively. Subcluster B …
Number of citations: 5 onlinelibrary.wiley.com
Y Liu, L Guo, H Duan, L Zhang, N Jiang, X Zhen… - RSC Advances, 2015 - pubs.rsc.org
Regulation of glycine transporter 1 (GlyT1) activity is a currently investigated strategy in drug discovery for schizophrenia. This study developed a series of new 4-benzoylpiperidine …
Number of citations: 5 pubs.rsc.org
M Perez, M Lamothe, C Maraval… - Journal of medicinal …, 2009 - ACS Publications
… The organic phase was dried over MgSO 4 , filtered, and concentrated under reduced pressure to give 1.38 g (74%) of N-methoxy-N-methylpiperidine-4-carboxamide as a pale-…
Number of citations: 60 pubs.acs.org
J Li, X Zhang, Z Zhang, PK Padakanti… - Journal of medicinal …, 2013 - ACS Publications
To identify suitable lipophilic compounds having high potency and selectivity for vesicular acetylcholine transporter (VAChT), a heteroaromatic ring or a phenyl group was introduced …
Number of citations: 28 pubs.acs.org

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